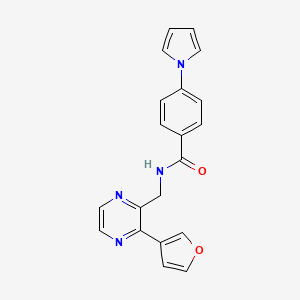

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-20(15-3-5-17(6-4-15)24-10-1-2-11-24)23-13-18-19(22-9-8-21-18)16-7-12-26-14-16/h1-12,14H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRQVRGEEKDJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a furan ring, a pyrazine moiety, and a pyrrole group attached to a benzamide backbone. The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyrazine ring : This is achieved through cyclization reactions starting from suitable precursors.

- Attachment of the furan moiety : This step often involves nucleophilic substitution reactions.

- Formation of the benzamide structure : The final step usually involves amidation reactions using acyl chlorides or anhydrides.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate the activity of specific kinases, leading to effects such as:

- Inhibition of cancer cell growth : Studies suggest that the compound can suppress tumor proliferation by targeting specific signaling pathways.

- Antimicrobial properties : Preliminary assessments indicate potential effectiveness against certain bacterial strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzamide or furan rings can significantly influence potency and selectivity. For instance, electronegative substituents in specific positions have been shown to enhance binding affinity to target proteins .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial properties, showing promising results against both gram-positive and gram-negative bacteria. The modifications made to the furan and pyrazine moieties were crucial in enhancing these activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(1H-pyrridin-2-yl)benzamide | Similar benzamide structure | Moderate anticancer activity |

| N-(3-furan-2-yl)-1H-pyrazole derivatives | Contains furan and pyrazole | Good antifungal properties |

| N-(4-chloro-benzamide derivatives | Substituted benzamide | Effective RET kinase inhibitors |

The unique combination of furan, pyrazine, and pyrrole rings in this compound distinguishes it from other compounds, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on:

Heterocyclic Core Modifications

Substituent Effects on Bioactivity

Table 1: Comparative Analysis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide and Analogues

Key Findings:

Heterocyclic Diversity :

- The target compound’s furan-pyrazine scaffold differentiates it from chromene-pyrazolopyrimidine () and pyridinylpyrimidine () cores in analogues. Furan’s electron-rich nature may enhance π-π stacking in target binding but reduce metabolic stability compared to fluorophenyl or pyridinyl groups .

- The pyrrole substituent at the benzamide’s 4-position contrasts with sulfonamide () and methylpiperazine () groups. Pyrrole’s planar structure could improve membrane permeability but may limit solubility .

Bioactivity Insights: The compound exhibits nanomolar inhibition against FLT3 and EGFR kinases due to its sulfonamide and fluorophenyl groups, which enhance hydrophobic interactions . Imatinib-related compounds () rely on methylpiperazine for solubility and target engagement. The absence of this group in the target compound implies distinct pharmacokinetic profiles .

Synthetic Complexity :

- The target compound’s synthesis likely involves Suzuki-Miyaura coupling for furan-pyrazine assembly, similar to the palladium-catalyzed reactions in . However, introducing the pyrrole moiety may require additional protection-deprotection steps compared to sulfonamide or piperazine derivatization.

Q & A

Q. What strategies improve compound stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.